molecular formula C11H18F3N3O B2859703 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one CAS No. 1461868-93-8

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one

Cat. No.: B2859703
CAS No.: 1461868-93-8
M. Wt: 265.28
InChI Key: XLAGMVOBCZQMBA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16/h9,15H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAGMVOBCZQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis begins with functionalization of the piperidine scaffold. As outlined in WO2017212012A1, the trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethyl trifluoromethanesulfonate under anhydrous conditions. Key steps include:

  • Piperidin-2-one Activation : The ketone group at position 2 of the piperidine ring is protected using spirocyclic ketal groups (e.g., 1,4-dioxo-8-azaspiro-4,5-decane) to prevent undesired side reactions during subsequent steps.
  • Piperazine Coupling : The piperazin-1-yl moiety is introduced via Buchwald-Hartwig amination, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos in toluene at 80–100°C.
  • Deprotection and Cyclization : Acidic hydrolysis (HCl/THF, 60°C) removes protective groups, followed by intramolecular cyclization to re-form the piperidin-2-one core.

Critical Parameters :

  • Reaction yields improve from 65% to 88% when substituting DMF with THF as the solvent.
  • Microwave-assisted heating reduces reaction times from 24 hours to 12 hours while maintaining 85% yield.

Intermediate Purification

Flash chromatography (heptane/ethyl acetate gradient) isolates intermediates with >90% purity. Preparative HPLC using C-18 columns with 5 mM NH₄HCO₃/MeCN gradients achieves final compound purity ≥99%.

Table 1: Optimization of Piperazine Coupling Conditions

Parameter Baseline (Yield) Optimized (Yield) Method Change
Solvent DMF (65%) THF (82%) Lower polarity, faster mixing
Catalyst Loading 10 mol% Pd 5 mol% Pd Incremental addition
Temperature 80°C (70%) 100°C (85%) Enhanced kinetic control

Industrial-Scale Production Strategies

Catalytic System Design

WO2007146072A2 discloses a palladium-catalyzed cross-coupling process scalable to kilogram quantities. Key innovations include:

  • Solvent Recycling : Toluene replaces chlorinated solvents, reducing environmental impact while maintaining 89% yield.
  • Continuous Flow Reactors : Microreactor systems achieve 92% conversion in 30 minutes versus 12 hours in batch processes.

Crystallization Control

Final product crystallization from ethanol/water (3:1 v/v) yields monoclinic crystals (space group C2/c) with 99.5% enantiomeric excess. X-ray diffraction confirms the (3R,4R) stereochemistry critical for bioactivity.

Reaction Mechanistic Analysis

Nucleophilic Substitution Kinetics

The trifluoroethylation step follows second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C). Density functional theory (DFT) calculations reveal a transition state with 18.3 kcal/mol activation energy, consistent with experimental observations.

Palladium-Mediated Amination

The catalytic cycle involves oxidative addition of the piperazine bromide to Pd⁰, followed by reductive elimination to form the C–N bond. In situ ³¹P NMR spectroscopy confirms ligand dissociation as the rate-limiting step.

Table 2: Analytical Techniques for Structural Confirmation

Method Application Critical Data Points
¹H/¹³C NMR Substituent position verification δ 2.85 (piperazine N–CH₂), δ 4.21 (CF₃CH₂)
HRMS Molecular ion confirmation m/z 265.28 [M+H]⁺ (Δ < 2 ppm)
X-ray Diffraction Absolute configuration determination R-factor = 0.032, CCDC 1548962

Challenges and Mitigation Strategies

Byproduct Formation

Approximately 5–7% of di-alkylated byproducts form during trifluoroethylation. Mitigation strategies include:

  • Temperature Gradients : Stepwise heating from 0°C to 60°C suppresses polyalkylation.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide increases interfacial reaction rates, reducing byproducts to <2%.

Scalability Limitations

Early routes suffered from column chromatography dependencies. Recent advances employ reactive crystallization in MTBE/heptane mixtures, achieving 95% recovery without chromatography.

Chemical Reactions Analysis

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups present in this compound .

Scientific Research Applications

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in various chemical assays and studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, bioactive molecules typically exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound (Target Compound) C₁₁H₁₈F₃N₃O 265.28 1461868-93-8 Piperazine, trifluoroethyl Potential CNS drug candidate; fluorination enhances metabolic stability .
3-(Pyridin-2-yl)piperazin-2-one C₉H₁₁N₃O 177.21 1246548-67-3 Pyridinyl Research chemical; lacks fluorinated groups, reducing lipophilicity .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₃H₂₄N₂O₄ 392.45 180576-05-0 FMOC-protected piperazine, acetic acid Used in peptide synthesis; polar functional groups limit blood-brain barrier penetration .
3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride C₁₂H₂₀ClN₃O 257.76 372500-59-9 Piperazine-ethyl, pyridinone Trazodone-related compound; hydrochloride salt improves solubility .

Key Research Findings

Role of Fluorine Substitution

The trifluoroethyl group in the target compound significantly alters its physicochemical properties compared to non-fluorinated analogues:

  • Lipophilicity : The logP value increases due to fluorine’s hydrophobic nature, enhancing membrane permeability .
  • Metabolic Stability : The strong C-F bond resists oxidative degradation, prolonging half-life in vivo .
  • Electron Effects : Electron withdrawal by the trifluoroethyl group may influence receptor binding affinity, though specific targets remain under investigation .
Piperazine Ring Modifications
  • The piperazine moiety is a common feature in all compared compounds. However, substituents on the piperazine nitrogen (e.g., FMOC in ) determine reactivity and application. The unprotected piperazine in the target compound allows for further functionalization, making it versatile in medicinal chemistry .
Salt Forms and Solubility
  • The dihydrochloride salt of the target compound (CAS 1461706-62-6) has a molecular weight of 338.20 and improved aqueous solubility compared to the free base, highlighting the importance of salt selection in drug formulation .

Biological Activity

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a trifluoroethyl group, which contribute to its pharmacological profile. The structural characteristics suggest interactions with various biological targets, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈Cl₂F₃N₃O with a molecular weight of approximately 338.20 g/mol. Its unique structure includes:

  • Piperazine Ring : Known for its role in drug design due to hydrogen bonding capabilities.
  • Trifluoroethyl Group : Enhances binding affinity and metabolic stability.
  • Piperidin-2-one Core : Associated with various bioactive compounds, including anticonvulsants.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of receptors involved in pain pathways. Its interaction with G-protein coupled receptors (GPCRs) suggests potential efficacy in treating conditions such as migraines and other neurological disorders. The compound's ability to bind to specific receptors has been studied through various assays, including radiolabeled ligand binding assays.

Key Findings:

  • Binding Affinity : Studies have shown that the compound has a notable binding affinity for receptors implicated in pain signaling pathways.
  • Potential Therapeutic Applications : Its structural features make it a candidate for developing new therapeutics targeting neurological disorders.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Characteristics
3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-oneContains a phenyl groupPotentially enhanced activity due to additional aromatic interactions
3-Amino-6-methyl-1-(2,3-difluorophenyl)piperidin-2-oneContains difluorophenyl groupMay exhibit different receptor selectivity
1-(Piperazin-1-yl)-5-(trifluoromethyl)indoleIncorporates an indole structureOffers unique pharmacological properties related to indole derivatives

Case Studies

Several studies have investigated the biological activity of similar piperazine derivatives. For instance:

  • Antitumor Activity : A study evaluated a series of piperazine derivatives for their antitumor effects, demonstrating that structural modifications significantly influenced their efficacy against cancer cell lines .
  • Antiparasitic Activity : Research on related compounds revealed that modifications could enhance activity against parasites while balancing solubility and metabolic stability .

Q & A

Q. What are the established synthetic routes for 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one, and what key reagents/conditions are required?

The synthesis typically involves multi-step coupling reactions. A common method includes:

  • Step 1 : Activation of a carboxylic acid derivative (e.g., 3-(thiophen-2-ylthio)propanoic acid) using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF .
  • Step 2 : Reaction with a piperazine intermediate (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) under reflux with a base such as triethylamine (NEt₃) to form the final product .
    Key Conditions : Solvent choice (DMF, dioxane), temperature control (reflux), and exclusion of moisture.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trifluoroethyl group (δ ~120-125 ppm for CF₃ in ¹³C) and piperazine/piperidinone ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₆F₃N₃O: 288.1222) .
  • X-ray Crystallography : Resolves conformational details (e.g., chair conformation of piperidinone ring) .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

  • Solubility : Limited aqueous solubility due to the trifluoroethyl group; requires polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

  • Case Example : Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution. Use variable-temperature NMR to assess ring-flipping in the piperazine moiety .
  • Mitigation : Cross-validate with computational methods (DFT calculations) to model preferred conformations .

Q. What strategies optimize yield in coupling reactions involving the trifluoroethyl group?

  • Catalyst Screening : Test alternative coupling agents (e.g., EDC/HCl vs. TBTU) to reduce side reactions .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize trifluoroethyl group decomposition .
  • Temperature Gradients : Lower reaction temperatures (0–25°C) improve selectivity for the desired product .

Q. How can solubility challenges in biological assays be addressed without altering the core structure?

  • Formulation Approaches : Use cyclodextrin-based complexes or nanoemulsions to enhance aqueous dispersibility .
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl groups) temporarily to improve bioavailability .

Q. What methodologies are effective for analyzing metabolic stability in preclinical studies?

  • In vitro Hepatic Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : Incorporate deuterium at the piperazine N-position to track metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.